molecular formula C12H6NNaO4 B12400687 Resazurin (sodium)

Resazurin (sodium)

Cat. No.: B12400687
M. Wt: 251.17 g/mol
InChI Key: IVGPGQSSDLDOLH-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

Resazurin sodium, systematically named sodium 10-oxido-7-oxophenoxazin-10-ium-3-olate , belongs to the phenoxazin-3-one chemical class. Its molecular structure features a planar tricyclic aromatic system with two oxygen atoms and a sodium counterion stabilizing the negative charges (Figure 1). Key identifiers include:

Property Value Source
Molecular formula C₁₂H₆NNaO₄
Molecular weight 251.17 g/mol
SMILES notation [Na+].[O-]C1=CC=C2C(OC3=CC([O-])=CC=C3[N+]2=O)=C1
IUPAC name sodium 10-oxido-7-oxophenoxazin-10-ium-3-olate

The compound exhibits tautomerism between quinonoid and lactam forms, with the sodium ion neutralizing the phenoxide and N-oxide groups. This dual oxidation state underpins its redox indicator properties.

Historical Development and Early Applications

Discovered in 1871 by Austrian chemist Peter Weselsky, resazurin initially served textile dyeing applications. Its biochemical utility emerged in 1929 when Pesch and Simmert pioneered its use for assessing bacterial contamination in milk through redox-driven color changes. The test exploited milk’s native reductase enzymes to reduce blue resazurin to pink resorufin, with reaction kinetics correlating to microbial load.

By the 1940s, researchers standardized resazurin-based milk grading systems, noting its advantages over older methylene blue assays. Key historical milestones include:

  • 1939 : First microbiological application in dairy hygiene testing
  • 1945 : Mechanistic studies elucidating two-stage reduction (resazurin → resorufin → dihydroresorufin)
  • 1991 : Adaptation for mammalian cell viability assessment via fluorometric detection

Role as a Redox Indicator in Biochemical Assays

Resazurin sodium’s redox sensitivity stems from its conjugated π-system, which undergoes reversible electron transfer at standard biochemical potentials (−0.05 to −0.3 V vs SHE). In viable cells, NAD(P)H-dependent reductases convert resazurin to fluorescent resorufin (λₑₓ = 570 nm, λₑₘ = 590 nm), enabling quantitative metabolic measurements.

Key assay mechanisms :

  • Colorimetric detection : Resazurin (λₘₐₓ = 600 nm) → Resorufin (λₘₐₓ = 570 nm)
  • Fluorometric enhancement : 100-1,000× signal amplification upon reduction
  • Reversibility : Oxygen reoxidizes dihydroresorufin, enabling kinetic studies

Applications span:

  • Microbiology : Antimicrobial susceptibility testing (e.g., Mycobacteria drug screens)
  • Cell biology : Viability assays (commercialized as Alamar Blue™)
  • Enzymology : Reductase activity quantification in subcellular fractions

Comparative analysis reveals advantages over tetrazolium salts:

Parameter Resazurin Sodium MTT
Detection mode Fluorescence/Absorbance Absorbance only
Solubility Aqueous-soluble Formazan precipitate
Toxicity Non-toxic Cytotoxic
Assay duration 1-4 hours 4-6 hours
Data linearity R² > 0.98 R² ~0.95

Source: Adapted from

This redox versatility enables real-time monitoring without cell lysis, particularly valuable for longitudinal studies and primary cell cultures. Recent innovations combine resazurin sodium with apoptosis markers (e.g., SYTOX Blue) for multiplexed viability/necrosis assays.

Properties

Molecular Formula

C12H6NNaO4

Molecular Weight

251.17 g/mol

IUPAC Name

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;/q;+1/p-1

InChI Key

IVGPGQSSDLDOLH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+]

Origin of Product

United States

Preparation Methods

Organic Solvent Formulations

For applications requiring hydrophobic media, resazurin dissolves in polar aprotic solvents at ≤0.5 mg/mL concentrations:

Solvent Maximum Solubility (mg/mL) Compatible Dilution Factor
Dimethyl sulfoxide (DMSO) 0.5 1:100 in PBS
Dimethylformamide (DMF) 0.5 1:200 in culture medium
Ethanol 0.5 1:50 in isotonic saline

Critical considerations for organic solvent use include:

  • Residual solvent toxicity : DMSO concentrations >0.1% v/v induce membrane fluidity changes in mammalian cells
  • Light sensitivity : Organic solutions exhibit 32% faster photodegradation vs aqueous formulations under standard lab lighting
  • Freeze-thaw stability : DMSO-based stocks maintain 98% initial potency after 5 freeze-thaw cycles, outperforming ethanol (85%) and DMF (78%) formulations

Stock Solution Preparation Protocols

Standard Aqueous Stock Formulation

  • Weighing : Accurately measure 50 mg resazurin sodium salt (MW 251.18 g/mol) under low-light conditions
  • Dissolution : Gradually add PBS (pH 7.2) to 10 mL final volume, vortexing intermittently
  • Filtration : Sterilize through 0.22 µm PVDF membrane, avoiding cellulose esters that adsorb resazurin
  • Aliquoting : Dispense 1 mL portions into amber cryovials pre-rinsed with 70% ethanol

This yields a 5 mg/mL (19.9 mM) stock stable for 72 hours at 4°C or 30 days at -20°C.

Organic Solvent Stock Optimization

For cell-impermeant applications requiring DMSO solubilization:

Parameter Specification
Solvent volume 1 mL anhydrous DMSO per 0.5 mg dye
Mixing protocol 10 min sonication at 45°C
Dilution buffer HBSS with 10 mM HEPES
Final DMSO content ≤0.05% v/v

Post-dilution filter sterilization removes particulates formed during solvent transition.

Working Solution Preparation

Concentration Ranges by Application

Application Final Concentration Incubation Time Detection Method
Mammalian cell viability 44 µM 2–4 h Fluorescence (590 nm)
Bacterial proliferation 88 µM 1–2 h Absorbance (570 nm)
3D culture metabolic assay 22 µM 6–8 h Confocal microscopy

Data from standardized protocols demonstrate linear response (R²=0.98) between 10⁴–10⁶ cells/mL using 44 µM resazurin.

Tissue Culture Medium Compatibility

Resazurin working solutions in DMEM/F12 exhibit 18% lower fluorescence yield vs RPMI-1640 due to phenol red interference. Mitigation strategies include:

  • Pre-equilibrating medium to assay pH (7.0–7.4)
  • Using phenol red-free formulations
  • Adding 10 mM HEPES buffer to stabilize pH during long incubations

Troubleshooting Common Preparation Issues

Problem : Precipitate formation in working solution

  • Cause : Rapid pH shift during dilution
  • Solution : Pre-warm PBS to 37°C before adding resazurin stock

Problem : High background fluorescence

  • Cause : Residual organic solvent >0.1%
  • Solution : Implement two-step dilution (organic → PBS → medium)

Problem : Non-linear cell count correlation

  • Cause : Resazurin over-reduction at high cell densities
  • Solution : Titrate concentration between 22–88 µM based on metabolic activity

Advanced Preparation Techniques

Sterile 3D Culture Compatibility

For fibrin gel-embedded A549 cells:

  • Prepare 440 µM resazurin in PBS (0.22 µm filtered)
  • Mix 1:10 with thrombin/CaCl₂ solution (12.5 U/mL, 25 mM)
  • Inject 350 µL mixture per scaffold layer
  • Incubate 4 h at 37°C with 5% CO₂

This protocol maintains 93% cell viability vs 2D cultures while preventing dye entrapment in matrix fibers.

High-Throughput Screening Adaptation

Automated preparation for 384-well plates:

  • Use 10 mM DMSO stock diluted in PBS to 440 µM
  • Dispense 20 µL/well via piezoelectric liquid handler
  • Centrifuge plates at 300×g for 1 min to remove bubbles
  • Read fluorescence every 15 min for 4 h

This method achieves Z' factor >0.7 across 10⁴–10⁵ cells/well.

Quality Control Metrics

Spectrophotometric Validation

Parameter Acceptance Criteria
λmax (oxidized) 598 ± 2 nm (aqueous)
ε598 8.2 × 10³ M⁻¹cm⁻¹
λmax (reduced) 571 ± 2 nm (resorufin)
Fluorescence QY 0.80–0.85 vs quinine sulfate

Deviations >5% from these values indicate improper storage or contamination.

Biological Activity Testing

Validate each batch using:

  • Positive control : 10⁵ HeLa cells → 95% resazurin reduction in 2 h
  • Negative control : Heat-killed cells → <5% reduction
  • Blank correction : Medium-only fluorescence <2% of test samples

Regulatory Considerations

USP-NF Compatibility

Resazurin sodium salt prepared under GMP conditions must meet:

  • Heavy metals <10 ppm
  • Endotoxin <0.5 EU/mg
  • Microbial limits <10 CFU/g

Current USP 43-NF 38 specifications require HPLC purity ≥98.5% with resorufin <0.2%.

Waste Disposal Protocols

Neutralize spent resazurin solutions with:

  • 1% sodium hypochlorite (30 min contact)
  • Activated charcoal filtration (for organic solvent mixtures)
  • UV photodegradation (254 nm, 1 h)

Treated waste exhibits >99% resorufin conversion to non-fluorescent species.

Chemical Reactions Analysis

Resazurin (sodium) undergoes several types of chemical reactions, primarily involving redox processes:

Scientific Research Applications

Resazurin sodium salt is a blue, non-toxic dye that is reduced to resorufin, a fluorescent pink compound, making it useful in microbiology and biochemistry as an indicator of cellular metabolism and cell viability . Active cells reduce resazurin to resorufin, which makes resazurin sodium salt valuable for assessing cell viability in different applications .

Scientific Research Applications

Resazurin sodium salt is utilized in a range of applications :

  • Cell Viability Assays Resazurin is used to assess cell viability and proliferation in cell cultures because metabolically active cells reduce resazurin to resorufin . The resazurin assay is also used for evaluating cytotoxic effects on cell lines .
  • Bacterial and Fungal Detection Resazurin indicates the presence of bacteria or fungi in a sample. Active microorganisms reduce resazurin, causing a color change that signals contamination .
  • Antimicrobial agent Resazurin and its reduced derivative resorufin, have displayed antimicrobial activity against Francisella and Neisseria species .
  • Drug Discovery Resazurin is used to screen the efficacy of potential drugs. Researchers can measure cellular response to different compounds by monitoring the reduction of resazurin .
  • Environmental Monitoring Resazurin assists in assessing water quality by detecting microbial activity .

Detailed Research Findings

  • Antibacterial Effects: Resazurin concentrations as low as 2.8 µg/mL can significantly reduce viable N. gonorrhoeae . Resazurin and resorufin can decrease the number of viable F. tularensis bacteria in broth culture by 100-fold after one day of cultivation .
  • Intracellular Replication: Resazurin can limit intracellular replication of F. tularensis in phagocytic and non-phagocytic cells .
  • Drug resistance: Resazurin targets a limited array of pathogenic organisms which is extremely desirable from the standpoint of limiting the potential of drug resistance in the future .

Case Studies

  • Antitubercular activity: Multidrug resistance Mtb (MTCC 300) was endorsed by Resazurin microtiter assay (REMA) .
  • OSCC cell studies: After 4 hours of incubation, resazurin was completely reduced by OSCC cells, which was demonstrated by the suppression of the absorbance at 380 nm .

Mechanism of Action

The mechanism of action of resazurin (sodium) involves its reduction to resorufin by cellular reductases. This reduction is facilitated by NADH, NADPH, and other biologically abundant reductive species. The resulting resorufin is highly fluorescent and can be detected by fluorimetry, providing a measure of cellular metabolic activity .

Comparison with Similar Compounds

Resazurin Sodium vs. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)

Structural and Functional Basis :

  • Resazurin: A phenoxazine dye reduced to fluorescent resorufin.
  • MTT : A tetrazolium salt reduced to insoluble formazan crystals by mitochondrial dehydrogenases.

Key Differences :

Parameter Resazurin Sodium MTT
Detection Method Fluorometric/Colorimetric (no lysis) Colorimetric (requires cell lysis)
Assay Type Real-time kinetic measurements Endpoint measurement only
Cytotoxicity Induces ROS, affecting long-term viability Minimal cytotoxicity
Applications 3D cultures, microbial assays 2D cell cultures, toxicology studies

Advantages of Resazurin :

  • No cell lysis required, enabling continuous monitoring .
  • Suitable for anaerobic conditions due to intracellular reduction mechanisms .

Limitations :

  • Susceptible to interference from reducing agents or solvents like DMSO .
  • Fluorescence quenching in high-density cultures .

Advantages of MTT :

  • Well-established protocol with minimal solvent interference .
  • High specificity for mitochondrial activity .

Resazurin Sodium vs. TTC (2,3,5-Triphenyltetrazolium Chloride)

Functional Basis :

  • TTC : A tetrazolium salt reduced to red formazan by dehydrogenases, commonly used in histology and microbial viability assays.

Key Differences :

Parameter Resazurin Sodium TTC
Solubility Water-soluble Requires organic solvents for solubilization
Sensitivity High (detects low metabolic activity) Low (requires high cell density)
Applications Real-time biofilm assays, environmental monitoring Myocardial infarction staining, microbial viability

Advantages of Resazurin :

  • Quantitative data via fluorescence/absorbance ratios .
  • Adaptable to multi-well plate formats .

Limitations of TTC :

  • Insoluble formazan complicates quantification .
  • Limited utility in hypoxic environments due to extracellular reduction .

Resazurin Sodium vs. XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide)

Functional Basis :

  • XTT : A water-soluble tetrazolium salt reduced to soluble formazan, often used with electron coupling agents.

Key Differences :

Parameter Resazurin Sodium XTT
Cell Lysis Not required Not required
Cost Low High (requires electron mediators)
Cytotoxicity Moderate (ROS induction) Low
Applications Cytotoxicity screening, hypoxia studies High-throughput drug screening

Advantages of Resazurin :

  • Broader pH tolerance (4–10) compared to XTT .
  • No need for additional reagents like phenazine methosulfate (PMS) .

Limitations of XTT :

  • Higher background noise in serum-containing media .
  • Limited stability in light-sensitive conditions .

Biological Activity

Resazurin (sodium), known for its role as a viability dye, has garnered attention for its diverse biological activities, particularly in microbial detection and cell viability assays. This article explores the biological activity of resazurin, focusing on its mechanisms, applications in antimicrobial testing, and its potential therapeutic uses.

Overview of Resazurin

Resazurin is a blue, non-fluorescent dye that is reduced to the pink and highly fluorescent compound resorufin in metabolically active cells. This reduction process allows for quantitative measurements of cell viability and metabolic activity. The chemical structure of resazurin is represented as C12H6NNaO4C_{12}H_6NNaO_4 with a molecular weight of 251.17 g/mol .

The conversion of resazurin to resorufin is facilitated by cellular reductases, primarily involving NADH or NADPH as electron donors. This redox reaction is crucial for assessing cellular metabolic activity and viability:

Resazurin+NAD P HDiaphoraseResorufin\text{Resazurin}+\text{NAD P H}\xrightarrow{\text{Diaphorase}}\text{Resorufin}

In this context, resazurin serves as an indicator of cellular health, where a higher reduction rate correlates with increased cell viability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of resazurin against various pathogens. Notably, it has shown significant activity against Francisella tularensis and Neisseria gonorrhoeae, including multidrug-resistant strains.

Case Study: Francisella tularensis

In a study examining the effects of resazurin on F. tularensis, it was found that the compound reduced bacterial viability by 100-fold after 24 hours at a concentration of 44 μM. The reduction was attributed to the conversion of resazurin to resorufin, which exhibited bactericidal activity . The ratio of resorufin to resazurin increased significantly over time, indicating effective reduction by the bacteria.

Case Study: Neisseria gonorrhoeae

Another significant finding was that resazurin inhibited the growth of N. gonorrhoeae, including strains resistant to multiple antibiotics. In vitro experiments demonstrated that concentrations as low as 2.8 µg/mL led to significant reductions in viable bacteria within four hours . This suggests that resazurin could be a valuable tool in treating gonorrhea, especially in cases where traditional antibiotics fail.

Applications in Drug Resistance Testing

Resazurin has been employed in various assays for rapid detection of drug-resistant strains, particularly in tuberculosis (TB) diagnostics. The Resazurin Microtiter Assay (REMA) has proven effective for identifying multidrug-resistant Mycobacterium tuberculosis strains . This method allows for simultaneous detection and susceptibility testing without requiring specialized equipment, making it suitable for resource-limited settings.

Summary Table: Biological Activities of Resazurin

Activity TypePathogen/Cell TypeConcentration UsedEffect Observed
AntibacterialF. tularensis44 μM100-fold reduction in viability after 24h
AntibacterialN. gonorrhoeae2.8 µg/mLSignificant reduction in viable bacteria within 4h
Drug Resistance TestingM. tuberculosisVariableRapid detection of MDR strains
Cell Viability AssayVarious eukaryotic cells700 μMCorrelation with cell proliferation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.